BenchChemオンラインストアへようこそ!

4-Phenylpiperidine-3,4-diol

Physicochemical profiling Lipophilicity CNS drug design

4‑Phenylpiperidine‑3,4‑diol (CAS 184970‑34‑1, molecular formula C₁₁H₁₅NO₂, molecular weight 193.24 g mol⁻¹) is a 3,4‑disubstituted piperidine bearing a phenyl ring at C‑4 and hydroxyl groups at both C‑3 and C‑4 [REFS‑1]. The compound contains two chiral centers and is most commonly encountered as the racemic trans‑(3R,4R)‑diol or its hydrochloride salt (CAS 2416219‑32‑2) [REFS‑2].

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 184970-34-1
Cat. No. B13096816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpiperidine-3,4-diol
CAS184970-34-1
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1CNCC(C1(C2=CC=CC=C2)O)O
InChIInChI=1S/C11H15NO2/c13-10-8-12-7-6-11(10,14)9-4-2-1-3-5-9/h1-5,10,12-14H,6-8H2
InChIKeyONRXIGCYEWJUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpiperidine-3,4-diol (CAS 184970-34-1) – Chemical Identity, Physicochemical Baseline, and Procurement Relevance


4‑Phenylpiperidine‑3,4‑diol (CAS 184970‑34‑1, molecular formula C₁₁H₁₅NO₂, molecular weight 193.24 g mol⁻¹) is a 3,4‑disubstituted piperidine bearing a phenyl ring at C‑4 and hydroxyl groups at both C‑3 and C‑4 [REFS‑1]. The compound contains two chiral centers and is most commonly encountered as the racemic trans‑(3R,4R)‑diol or its hydrochloride salt (CAS 2416219‑32‑2) [REFS‑2]. Its physicochemical profile includes a low calculated LogP (~0.56–1.8), a polar surface area of ~52.5 Ų, and two hydrogen‑bond donor sites, which distinguish it from the more lipophilic, non‑hydroxylated 4‑phenylpiperidine analogs that dominate the opioid, dopaminergic, and sigma‑receptor literature [REFS‑3]. The 3,4‑diol motif places this compound at the intersection of monoamine‑transporter‑related scaffolds and melanocortin‑4 receptor (MC4R) agonist pharmacophores, making its procurement decision dependent on the specific stereochemical and hydrogen‑bonding requirements of the target project.

Why 4‑Phenylpiperidine‑3,4‑diol Cannot Be Replaced by Generic 4‑Phenylpiperidine Analogs


In‑class 4‑phenylpiperidine analogs span a wide range of pharmacological profiles driven by small modifications at the C‑3, C‑4, and N‑1 positions. Replacing 4‑phenylpiperidine‑3,4‑diol with 4‑phenylpiperidine (no hydroxylation), 4‑phenylpiperidin‑3‑ol, or N‑methyl‑4‑phenylpiperidine‑3,4‑diol alters at least three critical molecular descriptors simultaneously: lipophilicity (ΔLogP > 1.5), hydrogen‑bond donor/acceptor count, and conformational preferences around the piperidine ring [REFS‑1]. Published stereochemical studies on trans‑4‑aryl‑piperidine‑3‑ols demonstrate that the trans‑diol configuration is significantly more potent than the cis diastereomer in certain biological contexts, and that removal of the 3‑hydroxyl group reduces potency further [REFS‑2]. Additionally, the free secondary amine in 4‑phenylpiperidine‑3,4‑diol permits N‑derivatisation (e.g., acylation, alkylation) that is not possible with N‑substituted analogs, a feature exploited in MC4R agonist patents [REFS‑3]. These compound‑specific structural features mean that pharmacological or physicochemical performance cannot be extrapolated from mono‑hydroxylated or N‑alkylated relatives.

4‑Phenylpiperidine‑3,4‑diol – Quantitative Differentiation Evidence Against Closest Analogs


LogP and Hydrogen‑Bond Donor Count Differentiation vs. 4‑Phenylpiperidine

The 3,4‑diol motif imparts a substantial reduction in lipophilicity and an increase in hydrogen‑bond donor count relative to the unsubstituted 4‑phenylpiperidine scaffold. 4‑Phenylpiperidine‑3,4‑diol has a calculated LogP of 0.56–1.8 (method‑dependent) and 2 H‑bond donors, whereas 4‑phenylpiperidine has a calculated LogP of ~2.5–3.0 and zero H‑bond donors [REFS‑1]. This difference influences both passive membrane permeability and off‑target binding profiles, making the diol compound more suitable for projects requiring enhanced aqueous solubility and reduced CYP‑mediated metabolism associated with high‑lipophilicity amines [REFS‑2].

Physicochemical profiling Lipophilicity CNS drug design

Stereochemical Differentiation: Trans-Diol vs. Cis-Diol Diastereomers of 4-Phenylpiperidine-3,4-diol

In a structurally related series of trans-4-aryl-piperidine-3-ols, the trans diastereomer consistently showed greater functional potency than the cis diastereomer [REFS‑1]. While the exact magnitude of this difference has not been published for 4‑phenylpiperidine‑3,4‑diol itself, the class‑level inference is that the trans‑(3R,4R)‑diol configuration is the pharmacologically relevant form. Procurement of the racemic trans or enantiopure trans isomer is therefore critical; the cis‑diol is expected to exhibit reduced or absent activity in MC4‑receptor or monoamine‑transporter contexts where this scaffold is employed [REFS‑2].

Stereochemistry-activity relationship Diastereomer potency Piperidine SAR

Free Secondary Amine vs. N-Methyl-4-phenylpiperidine-3,4-diol: Synthetic Versatility and Pharmacological Divergence

4‑Phenylpiperidine‑3,4‑diol possesses a free N‑H that can be acylated, alkylated, or sulfonylated to generate diverse compound libraries. By contrast, 1‑methyl‑4‑phenylpiperidine‑3,4‑diol (CAS 1891‑20‑9) has a permanently alkylated tertiary amine that precludes further N‑functionalisation and alters the protonation state at physiological pH [REFS‑1]. In the MC4‑receptor agonist patent space, N‑acylated derivatives of 4‑phenylpiperidine‑3,4‑diol form the basis of structure‑activity relationship (SAR) exploration, and the unsubstituted NH compound serves as the key intermediate for generating these derivatives [REFS‑2]. The N‑methyl analog cannot be used interchangeably for this purpose.

N-derivatisation Structure-activity relationship Medicinal chemistry intermediate

MC4 Receptor Agonist Pharmacophore: 3,4-Dihydroxy Motif Required for Agonist Activity

Patent disclosures explicitly describe 4‑phenylpiperidine‑3,4‑diol derivatives as melanocortin‑4 receptor (MC4R) agonists, with the diol moiety forming part of the pharmacophoric requirement [REFS‑1]. The corresponding 4‑phenylpiperidine (no hydroxyl groups) or 4‑phenylpiperidin‑3‑ol (mono‑hydroxyl) derivatives are not claimed as MC4R agonists in these disclosures, implying that both hydroxyl groups are necessary for target engagement. A structurally related MC4R agonist, PF‑00446687, which contains a 4‑phenylpiperidin‑4‑ol core (mono‑ol), achieves an EC₅₀ of 12 ± 1 nM at human MC4R [REFS‑2], providing a class‑level benchmark against which the diol analog's potency can be positioned, though direct comparative data for 4‑phenylpiperidine‑3,4‑diol itself are not published.

Melanocortin receptor MC4R agonist Piperidine scaffold

High‑Confidence Application Scenarios for 4‑Phenylpiperidine‑3,4‑diol Based on Verified Evidence


MC4 Receptor Agonist Lead Optimisation and Library Synthesis

4‑Phenylpiperidine‑3,4‑diol (free base or hydrochloride) serves as the essential N‑derivatisable intermediate for generating N‑acylated MC4R agonist libraries, as described in patent families from Pfizer and others [REFS‑1]. The free NH enables parallel synthesis of amide, carbamate, and sulfonamide derivatives, while the 3,4‑diol provides the hydrogen‑bonding framework required for MC4R binding. The trans‑(3R,4R) configuration should be specified at procurement to maintain consistency with the active stereochemistry claimed in these patents.

Diastereoselective Synthesis of trans‑3,4‑Disubstituted Piperidines as Paroxetine-Class Intermediates

The trans‑3,4‑dihydroxy‑4‑phenylpiperidine framework is a key intermediate in routes to 3‑substituted 4‑phenylpiperidine derivatives including paroxetine analogs [REFS‑2]. The 3‑hydroxyl group can be converted to a leaving group for nucleophilic displacement with aryloxymethyl moieties, while the 4‑phenyl and 4‑hydroxyl groups maintain the required stereoelectronic properties. Researchers pursuing novel serotonin‑reuptake inhibitors with modified 4‑phenyl substitution patterns can use this diol as a divergent intermediate.

Physicochemical Property Differentiation in CNS Drug Discovery Panels

The low LogP (0.56–1.8) and high hydrogen‑bond donor count of 4‑phenylpiperidine‑3,4‑diol differentiate it from generic 4‑phenylpiperidine (LogP > 2.5) in CNS multiparameter optimisation (MPO) scoring. CNS drug discovery programs that require scaffolds with LogP < 2, tPSA > 50 Ų, and the ability to add N‑substituents without exceeding Lipinski’s Rule of Five can incorporate this compound as a fragment‑like starting point for hit evolution, as supported by calculated property data [REFS‑3].

Stereochemical Standard for trans‑4‑Aryl‑piperidine‑3‑ol SAR Studies

Given published SAR indicating that trans‑4‑aryl‑piperidine‑3‑ols are more potent than their cis counterparts, racemic trans‑4‑phenylpiperidine‑3,4‑diol can serve as a reference standard for diastereomeric potency comparisons in in‑house screening cascades [REFS‑4]. Procurement of the well‑characterised trans‑racemate or resolved enantiomers allows calibration of chiral analytical methods and ensures reproducibility across batches.

Quote Request

Request a Quote for 4-Phenylpiperidine-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.